HLA-B59 - 155286-92-3

HLA-B59

Catalog Number: EVT-1519665
CAS Number: 155286-92-3
Molecular Formula: C20H18Cl2N3O5S-
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HLA-B59 is classified under the major histocompatibility complex class I genes located on chromosome 6. This gene is part of a highly polymorphic region, which contributes to the diversity of immune responses among individuals. The classification of HLA alleles is based on their unique sequences and functional properties, which can influence susceptibility to various diseases and responses to medications .

Synthesis Analysis

Methods and Technical Details

The genotyping of HLA-B*59:01 can be performed using several molecular biology techniques. The most common method involves polymerase chain reaction with sequence-specific primers (PCR-SSP), which amplifies specific alleles based on unique nucleotide sequences. This method allows for high-resolution typing by directly targeting polymorphic regions of the HLA genes .

In recent studies, duplex allele-specific PCR has been validated as a rapid and economical method for screening HLA-B*59:01. This technique demonstrated high accuracy when compared to sequence-based typing methods, making it suitable for clinical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of HLA-B*59:01 consists of an alpha chain and a beta-2 microglobulin component. The alpha chain contains three extracellular domains (α1, α2, and α3) that form a groove for peptide binding. The peptide-binding groove is crucial for the presentation of antigens to T cells. Structural studies have shown that variations in the amino acid sequence of the alpha chain can influence peptide binding specificity and stability .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving HLA-B*59:01 are related to its binding interactions with peptides and T cell receptors. The binding process is characterized by non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are critical for the stability of the peptide-HLA complex, which is essential for effective immune recognition .

Mechanism of Action

Process and Data

HLA-B59:01 functions by presenting endogenous or exogenous peptides on the cell surface for recognition by CD8+ T cells. When a T cell receptor binds to the peptide-HLA complex, it triggers a cascade of signaling events leading to T cell activation. This activation results in cytotoxic responses against cells displaying foreign or aberrant peptides. The mechanism underlying adverse drug reactions associated with HLA-B59:01 involves an aberrant immune response where T cells mistakenly target healthy tissues due to misrecognition of presented peptides .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HLA-B59:01 exhibits several physical properties intrinsic to proteins, including solubility in physiological buffers and stability under various pH conditions. The molecular weight of HLA-B59:01 is approximately 45 kDa when considering both the alpha chain and beta-2 microglobulin components.

Key Properties:

  • Molecular Weight: ~45 kDa
  • Solubility: Soluble in physiological buffers
  • Stability: Stable across a range of pH values typical in biological systems .
Applications

Scientific Uses

HLA-B*59:01 has significant implications in clinical settings, particularly in pharmacogenetics. Its association with severe cutaneous adverse reactions highlights its role as a biomarker for predicting hypersensitivity to carbonic anhydrase inhibitors. This information can guide clinicians in selecting appropriate therapies for patients at risk .

Additionally, HLA typing is essential in organ transplantation to ensure compatibility between donors and recipients, minimizing the risk of transplant rejection. Techniques developed for HLA genotyping are continually evolving, with next-generation sequencing providing enhanced accuracy in identifying novel alleles like HLA-B*59:01 .

Introduction to HLA-B59

Genomic Localization and Molecular Classification within the HLA System

HLA-B59 (officially designated HLA-B59:01) is mapped to the short arm of chromosome 6 (6p21.33), within the class I region of the Human Leukocyte Antigen complex [1] [8]. This region spans approximately 31.35–31.37 Mb and harbors the classical HLA class I genes HLA-A, -B, and -C [1]. Like all HLA class I molecules, HLA-B59 consists of a polymorphic heavy chain non-covalently bound to the invariant light chain β2-microglobulin (encoded on chromosome 15) [9].

Molecular analyses reveal HLA-B59 is a recombinant allele originating from HLA-B55:01 and HLA-B51:01, evidenced by sequence homology studies [2]. Its heavy chain contains eight exons:

  • Exon 1: Encodes the leader peptide
  • Exons 2–3: Encode the α1/α2 domains forming the peptide-binding groove
  • Exon 4: Encodes the α3 domain (CD8 binding site)
  • Exons 5–8: Encode transmembrane/cytoplasmic regions [1] [9]

HLA-B59 carries the Bw4 serological epitope, a critical ligand for natural killer (NK) cell inhibitory receptors (KIRs), distinguishing it from alleles bearing the Bw6 epitope [1] [4]. This classification impacts its role in innate immune surveillance.

Historical Discovery and Nomenclature Evolution

HLA-B59 was first identified in 1979 as "HOK-1" during serological screening of Japanese individuals presumed to express HLA-B8—an allele virtually absent in East Asians. Researchers observed an unrecognized antigen with a phenotype frequency of 3.7% in this population [4]. Initial serotyping revealed:

  • Strong linkage disequilibrium with HLA-C01:02
  • Absence of association with autoimmune diseases common in HLA-B8-positive Caucasians [4]

In 1984, the WHO Nomenclature Committee formally designated HOK-1 as HLA-Bw59 following the 8th International Histocompatibility Workshop [4]. The "w" (workshop) prefix was subsequently dropped with advanced DNA-based typing.

The transition to sequence-based nomenclature reclassified it as HLA-B59:01, reflecting:

  • Locus (B)
  • Serotype group (59)
  • Unique sequence variant (01) [2] [6]

This evolution exemplifies the shift from serological to molecular HLA classification, enabling precise allele identification critical for clinical applications.

Table 2: Historical Nomenclature Timeline

YearDesignationBasisSignificance
1979HOK-1Serotyping with HLA-B8 antiseraFirst identification in Japanese population
1984HLA-Bw59WHO standardizationFormal recognition as distinct antigen
2010HLA-B*59:01DNA sequencing standardizationPrecision typing for pharmacogenomics

Role in the Major Histocompatibility Complex (MHC) Class I Pathway

As a classical MHC class I molecule, HLA-B59 functions in antigen presentation to CD8+ T lymphocytes. Its biological pathway involves:

Peptide Loading and Presentation

  • Endogenous peptide processing: Intracellular proteins are degraded by proteasomes into 8–10 amino acid peptides
  • Peptide transport: Processed peptides enter the endoplasmic reticulum via TAP transporters
  • Complex assembly: Peptides bind to the HLA-B59 groove, stabilizing the heavy chain-β2-microglobulin heterodimer [5]
  • Cell surface expression: Loaded complexes traffic to the plasma membrane for CD8+ T-cell surveillance [9]

The peptide-binding specificity of HLA-B59 is defined by polymorphisms in its α1/α2 domains. Though not comprehensively mapped, its parental alleles (B55/B51) preferentially bind peptides with:

  • Anchor residues: Proline at position 2, Hydrophobic C-termini
  • Motifs: Similar to B7-supertype alleles [1] [7]

Immune Surveillance Functions

  • Infection control: Presents viral/internalized bacterial peptides to cytotoxic T-cells (e.g., HLA-B35-restricted HIV epitopes) [1]
  • Tumor immunity: Displays tumor-associated antigens enabling immune recognition [9]
  • Transplant rejection: Serves as a target for alloreactive T-cells in mismatched grafts [8]

Clinical Relevance

  • Pharmacogenomics: HLA-B*59:01 is a validated biomarker for methazolamide-induced Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN) in Han Chinese, Koreans, and Japanese:
  • Odds Ratio (OR) vs. tolerant controls: 305.0 (P = 6.3×10−7) [6]
  • Mechanism: Likely involves aberrant presentation of drug metabolites to T-cells
  • Transplantation: Low-frequency alleles like B59 complicate donor matching, necessitating high-resolution typing in hematopoietic stem cell transplantation [8]

Table 3: Global Frequency Distribution of HLA-B59:01*

PopulationFrequency (%)Source
Okinawan (USA Hawaii)6.3Middleton et al. (2003)
Japanese (Central)1.8Middleton et al. (2003)
South Korean2.1Middleton et al. (2003)
Mongolian (Tarialan Khoton)2.4Middleton et al. (2003)
Han Chinese (Southern)0.2Middleton et al. (2003)
German (Essen)0.3Middleton et al. (2003)
Basque (Spain)2.0Middleton et al. (2003)

Properties

CAS Number

155286-92-3

Product Name

HLA-B59

Molecular Formula

C20H18Cl2N3O5S-

Synonyms

HLA-B59

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.